molecular formula C13H10N4S B097193 4-Phenyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol CAS No. 16629-40-6

4-Phenyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol

Cat. No. B097193
CAS RN: 16629-40-6
M. Wt: 254.31 g/mol
InChI Key: KPJBNFINSPXEGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Phenyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol is a heterocyclic compound that has garnered interest due to its potential pharmacological properties. The compound features a triazole ring, a common motif in medicinal chemistry, known for its diverse biological activities. The presence of both phenyl and pyridinyl substituents may contribute to its binding affinity to various biological targets, making it a valuable scaffold for drug development .

Synthesis Analysis

The synthesis of 4-Phenyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol involves a multi-step reaction sequence starting from 2-isonicotinoyl-N-phenylhydrazinecarbothioamide. This intermediate is then subjected to basic conditions to yield the triazole core. Further modifications of this core structure can lead to various derivatives with potential for increased biological activity. For instance, alkylation and Mannich base formation are common strategies to diversify the chemical space of this scaffold .

Molecular Structure Analysis

The molecular structure of triazole derivatives is often confirmed using spectroscopic methods such as NMR and single-crystal X-ray diffraction. These techniques provide detailed information about the molecular geometry, which is crucial for understanding the compound's potential interactions with biological targets. For example, the crystal structure of a related compound, 4-(5-((4-bromobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine, was determined using X-ray diffraction, revealing its triclinic space group and molecular dimensions .

Chemical Reactions Analysis

The triazole core of 4-Phenyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol can undergo various chemical reactions, allowing for the synthesis of a wide array of derivatives. These reactions include alkylation, cyclo-condensation, and the formation of Schiff and Mannich bases. Each of these reactions introduces new functional groups, which can significantly alter the compound's physical, chemical, and biological properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are important for the compound's application as a potential drug candidate. Spectroscopic characterization, such as IR, NMR, and UV-Visible spectroscopy, provides insights into the electronic structure and helps predict the reactivity of the compound. Computational methods like density functional theory (DFT) calculations can complement experimental data, offering predictions of vibrational frequencies, molecular orbitals, and electrostatic potential .

Scientific Research Applications

Antimicrobial Applications

4-Phenyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol and its derivatives have been extensively studied for their antimicrobial activities. Research by Bayrak et al. (2009) demonstrates the synthesis of various derivatives of this compound, which were then screened for antimicrobial effectiveness. The study revealed that most compounds exhibited good or moderate antimicrobial activity, highlighting the potential of these compounds in antimicrobial applications (Bayrak et al., 2009).

Corrosion Inhibition

A study by Ansari et al. (2014) explored the use of Schiff’s base derivatives of 4-Phenyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol as corrosion inhibitors for mild steel in hydrochloric acid solution. The research found that these compounds exhibited significant corrosion inhibition properties, suggesting their potential use in protecting metals against corrosion (Ansari et al., 2014).

Anti-Inflammatory Properties

Research by Arustamyan et al. (2021) investigated the anti-inflammatory properties of substituted 5-(Tetrahydro-4-phenyl-2H-pyran-4-yl)-4H-1,2,4-triazole-3-thiols, including derivatives of 4-Phenyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol. This study provides evidence of the anti-inflammatory capabilities of these compounds, which could be relevant in pharmaceutical research (Arustamyan et al., 2021).

Catalytic Activities

A computational study by Adiguzel et al. (2020) explored the catalytic activities of pyridine-substituted-bis-1,2,4-triazole derivatives, including 4-Phenyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol derivatives. The research assessed their efficacy in biaryl synthesis, indicating their potential as catalysts in organic synthesis (Adiguzel et al., 2020).

properties

IUPAC Name

4-phenyl-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4S/c18-13-16-15-12(10-6-8-14-9-7-10)17(13)11-4-2-1-3-5-11/h1-9H,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPJBNFINSPXEGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20350695
Record name 4-Phenyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol

CAS RN

16629-40-6
Record name 4-Phenyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Phenyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol

Citations

For This Compound
12
Citations
H Bayrak, A Demirbas, SA Karaoglu… - European journal of …, 2009 - Elsevier
4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol (3) was obtained in basic media via the formation of 2-isonicotinoyl-N-phenylhydrazinecarbothioamide (2), and converted to some …
Number of citations: 404 www.sciencedirect.com
NS Mahajan, SC Dhawale - Journal of Current Pharma …, 2019 - search.proquest.com
Novel biheterocycle compounds 2-amino-6-[(5-pyridin-4-yl-1, 2, 4-triazole-4 (ff)-phenyl-3ylthio) methyl]-4-arylnicotinonitriles were designed, synthesized and proved effective against …
Number of citations: 0 search.proquest.com
N MS, C KC - International Journal of Pharmaceutical …, 2019 - search.ebscohost.com
In the present study two novel thiofibrates bearing 1, 3, 4-oxadizole and 1, 2, 4-triazole are prepared from isonicotinic acid hydrazide (1). The compound (1) is on reaction with carbon …
Number of citations: 0 search.ebscohost.com
GX Sun, LJ Min, L Han, XH Liu - Zeitschrift für Kristallographie-New …, 2022 - degruyter.com
Zeitschrift für Kristallographie - New Crystal Structures Page 1 Guo-Xiang Sun*, Li-Jing Min, Liang Han and Xing-Hai Liu Crystal structure of 2-((4-phenyl-5-(pyridin-4-yl)4H-…
Number of citations: 0 www.degruyter.com
A Cetin, IH Geçibesler - Journal of Applied Pharmaceutical Science, 2015 - japsonline.com
A series of 1, 2, 4-triazole derivative compounds substituted with groups of phenol and pyridine were synthesized in high yields and screened against several antioxidant activity …
Number of citations: 46 japsonline.com
AA Radwan, KEH ElTahir - Archives of pharmacal research, 2013 - Springer
The synthesis of several 4-phenyl-5-pyridin-4-yl-2,3-dihydro-3H-1,2,4-triazole-3-thiones possessing N-2 Mannich bases or S-alkyl substituents, is reported. Several of them exhibited a …
Number of citations: 12 link.springer.com
J Mahyavansh, J Mahyavanshi, M Shukla, K Parmar - 2017 - academia.edu
The novel compounds structure has been established on the basis of t aldehyde derivatives. All the compounds were characterized by FT spectroscopy. These new compounds were …
Number of citations: 0 www.academia.edu
SM Siddiqui, A Salahuddin, A Azam - European journal of medicinal …, 2012 - Elsevier
In an effort to develop effective antiamoebic agents, some hydrazones and azoles containing pyridyl moiety were synthesized and screened for in vitro antiamoebic activity against HM1:…
Number of citations: 66 www.sciencedirect.com
R Bayrak, HT Akçay, FŞ Beriş, E Şahin… - … Acta Part A: Molecular …, 2014 - Elsevier
In this study, novel phthalonitrile derivative (3) was synthesized by the reaction between 4-nitrophthalonitrile (2) and a triazole derivative (1) containing pyridine moiety. Crystal structure …
Number of citations: 35 www.sciencedirect.com
GX Sun, ZH Sun, MY Yang, HK Wu - Zeitschrift für Kristallographie …, 2016 - degruyter.com
C 21 H 18 N 4 S, monoclinic, P2 1 /c (no. 14), a = 18.264(2) Å, b = 11.6302(14) Å, c = 8.9289(10) Å, β = 101.683(7), V = 1857.3(4) Å 3 , Z = 4, R gt (F) = 0.0435, wR ref (F 2 ) = 0.1122, T = …
Number of citations: 1 www.degruyter.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.